Enasidenib - 1446502-11-9

Enasidenib

Catalog Number: EVT-252973
CAS Number: 1446502-11-9
Molecular Formula: C19H17F6N7O
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enasidenib is a small-molecule, orally bioavailable, targeted inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes. [, ] It is classified as an allosteric enzyme inhibitor, specifically designed to target the mutant forms of IDH2. [, ] In scientific research, enasidenib serves as a valuable tool for studying the role of IDH2 mutations in cancer development, particularly in acute myeloid leukemia (AML). [, , ] Enasidenib enables researchers to investigate the effects of inhibiting mutant IDH2 on cell differentiation, epigenetic regulation, and other cellular processes. [, , ]

Molecular Structure Analysis

Enasidenib exerts its effects by selectively binding to and inhibiting the neomorphic enzymatic activity of mutant IDH2 proteins. [, , , ] These mutant enzymes normally produce an oncometabolite, 2-hydroxyglutarate (2-HG), from α-ketoglutarate. [, , , ] 2-HG, in turn, inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to aberrant DNA hypermethylation and blocked differentiation of myeloid precursors. [, , , ] By inhibiting the production of 2-HG, enasidenib reverses these epigenetic changes and promotes the differentiation of leukemic cells towards more mature myeloid cells. [, , , ] Interestingly, recent research also suggests that enasidenib can enhance erythroid differentiation independently of its effect on IDH2 and 2-HG, possibly by influencing protoporphyrin accumulation and heme production. []

Studying IDH2 Mutations in AML:

  • Enasidenib is a critical tool in research investigating the role of IDH2 mutations in AML development and progression. [, ]
  • Studies utilize enasidenib to explore the effects of mutant IDH2 on cell signaling, epigenetic regulation, and metabolic pathways. [, , ]
  • Researchers employ enasidenib to test combination therapies that may enhance its efficacy or overcome resistance mechanisms. [, , ]

Investigating Enasidenib-Induced Differentiation:

  • Enasidenib serves as a model compound for studying myeloid differentiation in AML. [, , , ]
  • Research focuses on characterizing the cellular and molecular changes associated with enasidenib-induced differentiation. [, , , , ]
  • Studies analyze the impact of enasidenib on cell surface marker expression, gene expression, and epigenetic modifications. [, ]

Exploring Enasidenib's Erythropoiesis-Stimulating Potential:

  • Recent findings highlight enasidenib's ability to enhance human erythropoiesis, independent of IDH2 status. []
  • Research explores the underlying mechanisms of this erythropoiesis-stimulating effect, focusing on protoporphyrin accumulation and heme production. []
  • Studies investigate the potential of enasidenib as a therapeutic agent for anemia in various clinical contexts. []

Evaluating Drug-Drug Interactions:

  • Clinical trials utilize enasidenib to assess its potential interactions with other medications metabolized by cytochrome P450 enzymes and drug transporters. [, , ]
  • These studies help determine appropriate dosing adjustments for concomitant medications to optimize enasidenib therapy and minimize adverse effects. [, , ]

Optimizing Enasidenib Therapy:

  • Further research is needed to optimize enasidenib dosing and administration schedules, particularly in combination therapies. [, , ]
  • Studies investigating personalized treatment strategies based on individual patient characteristics and mutational profiles are crucial. []
Mechanism of Action
  • Understanding the mechanisms of resistance to enasidenib is essential for developing strategies to overcome treatment failure. [, ]
  • Research focusing on identifying and targeting new therapeutic vulnerabilities in enasidenib-resistant cells is crucial. [, ]
Applications
  • Exploring the potential of enasidenib in other hematologic malignancies and solid tumors with IDH2 mutations is warranted. [, ]
  • Clinical trials investigating the use of enasidenib as an erythropoiesis-stimulating agent in various clinical contexts are essential. []

Exploring Novel Combination Therapies:

  • Research investigating rational combinations of enasidenib with other targeted therapies, immunotherapies, or chemotherapy is vital to improve treatment outcomes. [, , ]

AG-120 (Ivosidenib)

Compound Description: AG-120, also known as Ivosidenib, is a targeted small-molecule inhibitor of mutant IDH1. Similar to Enasidenib, it acts by reducing the production of the oncometabolite 2-HG, thereby promoting the differentiation of leukemic cells [, , , , , ]. Ivosidenib has been approved for use in patients with newly diagnosed AML who are aged 75 years or older or have comorbidities that preclude the use of intensive induction chemotherapy [].

AGI-6780

AG-881

Compound Description: AG-881 is a dual inhibitor targeting both mutant IDH1 and IDH2 enzymes. Like Enasidenib, it aims to reduce the levels of 2-HG, potentially impacting cell differentiation and proliferation in AML [].

AGI-16903

Compound Description: AGI-16903 is the primary active metabolite of Enasidenib [, ]. It is formed through the metabolism of Enasidenib in the body and possesses similar inhibitory activity against mutant IDH2 [].

Relevance: As the active metabolite of Enasidenib, AGI-16903 directly contributes to the drug's overall efficacy. Understanding the pharmacokinetic properties of both Enasidenib and AGI-16903 is crucial for optimizing treatment regimens and predicting potential drug interactions [, ].

2-Hydroxyglutarate (2-HG)

Compound Description: 2-HG is an oncometabolite produced by the mutated forms of IDH1 and IDH2 enzymes [, , , , , ]. Elevated 2-HG levels contribute to leukemogenesis by interfering with cellular processes like DNA methylation and histone modification, ultimately leading to a block in differentiation of myeloid cells [].

Relevance: 2-HG is directly related to Enasidenib's mechanism of action. By inhibiting mutant IDH2, Enasidenib reduces 2-HG levels, thus potentially reversing the differentiation block in AML cells [].

Venetoclax

Compound Description: Venetoclax is a BH3 mimetic that selectively inhibits the anti-apoptotic protein BCL-2 [, ]. It is being investigated as a potential therapeutic agent for various hematologic malignancies, including AML [, ]. Studies have shown that mutant IDH activity sensitizes AML cells to BCL-2 inhibition [].

Relevance: Venetoclax is being investigated in combination with Enasidenib as a potential therapeutic strategy for IDH2-mutated AML []. Preclinical studies have shown that combining Enasidenib and Venetoclax leads to synergistic anti-leukemic activity in some IDH2-mutated AML models, particularly those where Enasidenib induces differentiation []. This synergy might be due to the combined effect of Enasidenib reducing 2-HG and Venetoclax inhibiting BCL-2, ultimately promoting apoptosis in AML cells [].

Ko143

Compound Description: Ko143 is a potent inhibitor of the ABCG2 transporter protein []. ABCG2 is responsible for effluxing protoporphyrin IX (PPIX), a precursor to heme, from cells. By inhibiting ABCG2, Ko143 leads to the accumulation of PPIX within cells, potentially impacting heme synthesis [].

Relevance: Research suggests that Enasidenib, similar to Ko143, inhibits the ABCG2 transporter, leading to increased intracellular PPIX levels []. This shared activity might contribute to Enasidenib's ability to enhance erythropoiesis, independent of its IDH2 inhibitory effect. The similar effects of Ko143 and Enasidenib on ABCG2 activity suggest that modulating this transporter might be a potential mechanism for stimulating erythropoiesis [].

Azacitidine

Compound Description: Azacitidine is a hypomethylating agent that inhibits DNA methyltransferases [, , ]. It is used in the treatment of MDS and AML, especially in older patients who are not eligible for intensive chemotherapy [, ].

Relevance: Azacitidine is being investigated in combination with Enasidenib for treating AML. The rationale for this combination is based on the potential synergy between the two drugs. Azacitidine reduces DNA methylation directly, while Enasidenib indirectly reduces DNA methylation by suppressing 2-HG and restoring TET enzyme function []. Clinical trials are ongoing to investigate the safety and efficacy of combining Enasidenib and Azacitidine in patients with newly diagnosed and relapsed/refractory AML [, , ].

Properties

CAS Number

1446502-11-9

Product Name

Enasidenib

IUPAC Name

2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol

Molecular Formula

C19H17F6N7O

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)

InChI Key

DYLUUSLLRIQKOE-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Synonyms

2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.